Aniline hydrofluoride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
542-13-2 |
|---|---|
Molecular Formula |
C6H8FN |
Molecular Weight |
113.13 g/mol |
IUPAC Name |
aniline;hydrofluoride |
InChI |
InChI=1S/C6H7N.FH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H |
InChI Key |
FMKDDEABMQRAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.F |
Origin of Product |
United States |
Synthesis and Preparative Methodologies for Aniline Hydrohalides
Formation of Aniline (B41778) Hydrohalides via Vapor-Phase Reactions
The synthesis of aniline hydrohalides can be effectively achieved through vapor-phase reactions, which offer control over the physical properties of the final product. A notable example is the preparation of aniline hydrochloride by reacting anhydrous aniline vapor with anhydrous hydrogen chloride gas at elevated temperatures. google.com
Research has demonstrated that when aniline vapor and hydrogen chloride gas are brought into contact at temperatures exceeding 250°C, a high-quality, finely divided crystalline product is formed. google.comnih.gov In contrast, conducting the reaction at lower temperatures (e.g., 240-250°C) results in a less desirable product, which is initially liquid and solidifies into hard, often discolored cakes. google.com The optimal temperature range for producing a non-pasty, pure white crystalline solid is typically between 260°C and 360°C. google.com The method of introducing the reactants is not critical, but maintaining at least a stoichiometric amount, and preferably a molecular excess, of the hydrogen halide gas is beneficial for product purity. google.com
A specific experimental setup involves vaporizing aniline at 210-230°C and passing the vapor into a mixing chamber where it contacts hydrogen chloride gas. The reaction zone is maintained at 260-270°C. google.com This controlled process yields finely divided, pure white crystals of aniline hydrochloride with high purity and a sharp melting point. google.com
Table 1: Vapor-Phase Synthesis of Aniline Hydrochloride
| Parameter | Condition/Value | Source |
|---|---|---|
| Reactants | Anhydrous Aniline Vapor, Anhydrous Hydrogen Chloride Gas | google.com |
| Optimal Reaction Temperature | 260°C - 360°C | google.com |
| Example Reaction Temperature | 260°C - 270°C | google.com |
| Product Physical Form | Finely divided pure white crystals | google.com |
| Product Purity (Aniline content) | 71.78% (Theoretical: 71.85%) | google.com |
| Product Purity (Chlorine content) | 27.27% (Theoretical: 27.38%) | google.com |
| Product Melting Point | 197.5°C - 197.8°C | google.com |
Synthesis of Complex Fluoride (B91410) Compounds Involving Aniline Hydrofluoride
Aniline hydrohalides, particularly those involving fluoride, are key precursors in the synthesis of more complex organofluorine compounds. This compound, often formed in situ, participates in reactions such as diazotization to introduce fluorine atoms into aromatic rings.
A common method involves the diazotization of aniline in a hydrofluoric acid medium. google.comorgsyn.org For instance, aniline can be added to a hydrogen fluoride complex, such as triethylamine-trihydrofluoride (Et₃N-3HF), at controlled temperatures (e.g., 0°C). Subsequent addition of a nitrosating agent like sodium nitrite (B80452) initiates the reaction to form the corresponding fluoro compound. google.com This process can be influenced by ultrasound. google.com The Balz-Schiemann reaction is a classic example where aniline hydrochloride is diazotized in the presence of fluoboric acid (HBF₄) or its components to precipitate a benzenediazonium (B1195382) fluoborate salt, which is then thermally decomposed to yield fluorobenzene. orgsyn.org
Liquid hydrogen fluoride can also serve as a reaction medium where aniline exists as its hydrofluoride salt. This environment is suitable for reactions like the alkylation of the aniline ring. epo.org Furthermore, advanced catalytic systems can generate hydrogen fluoride in situ, which then reacts with aniline present in the solution to form the hydrofluoride, facilitating subsequent transformations like HF transfer to an alkyne. nih.gov The continuous production of aromatic diazonium fluoride salts has also been achieved by reacting aniline with nitrosyl fluoride in a liquid hydrogen fluoride medium within a multi-stage reactor. googleapis.com
Table 2: Methods for Synthesizing Complex Fluorides from Aniline
| Method | Reagents | Key Intermediate | Product Example | Source |
|---|---|---|---|---|
| Diazotization in HF Complex | Aniline, Et₃N-3HF, Sodium Nitrite | Diazonium salt | Fluorinated aromatic compound | google.com |
| Balz-Schiemann Reaction | Aniline Hydrochloride, NaNO₂, HCl, HBF₄ | Benzenediazonium fluoborate | Fluorobenzene | orgsyn.org |
| Continuous Diazotization | Aniline, Nitrosyl Fluoride, Liquid HF | Aromatic diazonium fluoride | Fluorobenzene | googleapis.com |
| Alkylation in HF | Aniline, Alkylating agent, Liquid HF | This compound complex | Alkyl-substituted aniline | epo.org |
Catalytic Applications of Aniline Hydrohalides in Organic Synthesis
While simple aniline hydrohalides are not broadly used as catalysts themselves, closely related compounds and derivatives demonstrate significant catalytic activity in various organic transformations.
Amine hydrohalides, such as ammonium (B1175870) chloride, have been successfully employed as catalysts. For example, ammonium chloride can catalyze the synthesis of perfluoroalkyl-substituted anilines from the reaction of an aniline derivative with 2-bromoheptafluoropropane (B1586825) in the presence of sodium dithionite. google.com
Furthermore, polymeric forms of aniline hydrohalides have shown promise as reusable, heterogeneous catalysts. Polyaniline salts (PANI-HX, where X = I, Br, Cl) have been synthesized and used to catalyze the cycloaddition of CO₂ to epoxides to produce cyclic carbonates. acs.org Research indicates that the nature of the halide ion significantly impacts the catalytic activity, with polyaniline hydroiodide (PANI-HI) showing the highest activity and selectivity in the conversion of propylene (B89431) oxide to propylene carbonate. acs.org Aniline itself has also been reported as an effective catalyst for certain reactions, such as the selective halogenation of aromatic compounds. researchgate.net
Table 3: Catalytic Applications of Aniline-Related Hydrohalides
| Catalyst | Reaction Type | Substrates | Key Finding | Source |
|---|---|---|---|---|
| Ammonium Chloride | Perfluoroalkylation | o-aminotrifluorotoluene, 2-bromoheptafluoropropane | Effective catalyst for high-yield synthesis of perfluoroalkyl-substituted anilines. | google.com |
| Polyaniline Hydroiodide (PANI-HI) | Cycloaddition | CO₂, Propylene Oxide | Most active and selective among PANI-HX (X=I, Br, Cl) catalysts. | acs.org |
| Polyaniline Hydrochloride (PANI-HCl) | Cycloaddition | CO₂, Epichlorohydrin | Successfully catalyzes the reaction at 115°C. | acs.org |
| Aniline | Allylic Chlorination | Olefins | Aniline can be used as a catalyst for chlorination reactions. | researchgate.net |
Controlled Synthesis of Aniline Hydrohalides for Specific Applications
The controlled synthesis of aniline hydrohalides is crucial for tailoring their properties for specific applications. Control over reaction parameters can dictate the physical form, purity, and subsequent reactivity of the salt.
A prime example of controlled synthesis is the vapor-phase reaction of aniline and hydrogen chloride. google.com By carefully maintaining the reaction temperature above 260°C, it is possible to produce aniline hydrochloride as a fine, non-pasty powder, which is more suitable for industrial handling and further processing than the hard, caked material produced at lower temperatures. google.com This demonstrates how temperature control directly influences the physical characteristics of the product.
Control can also be exerted through the choice of reagents. In the synthesis of complex fluorides, using a pre-formed hydrogen fluoride complex like Et₃N-3HF allows for a more controlled reaction with aniline compared to using anhydrous HF directly. google.com Similarly, in catalytic applications, the choice of the halide in polyaniline hydrohalides (PANI-HX) allows for the control of catalytic activity and selectivity. acs.org This concept of reagent control, where different reagents direct a common substrate towards distinct products or outcomes, is a powerful strategy in synthesis. rsc.org The stoichiometry of reactants, such as maintaining a slight excess of the hydrogen halide gas in the vapor-phase method, is another parameter used to ensure high purity and control over the final product composition. google.com
Table 4: Parameters for Controlled Synthesis of Aniline Hydrohalides
| Controlled Parameter | Methodology | Outcome/Application | Source |
|---|---|---|---|
| Temperature | Vapor-Phase Synthesis | Control of physical form (fine powder vs. hard cake). | google.com |
| Reagent Choice | Use of Amine-HF Complexes | Controlled diazotization and fluorination. | google.com |
| Reagent Choice (Halide Ion) | Synthesis of Polyaniline-HX Catalysts | Control of catalytic activity and selectivity. | acs.org |
| Stoichiometry | Vapor-Phase Synthesis | Ensures high purity of the final product. | google.com |
Mechanistic Investigations of Aniline Hydrohalide Reactions
Oxidative Polymerization Pathways of Aniline (B41778) Salts
The oxidative polymerization of aniline salts is a cornerstone of conductive polymer chemistry, leading to the formation of polyaniline (PANI), a material renowned for its electrical conductivity and environmental stability. The reaction is a complex interplay of electron and proton transfer events, significantly influenced by the nature of the dopant anion. In the case of aniline hydrofluoride, the fluoride (B91410) ion's high electronegativity and small ionic radius impart unique characteristics to the polymerization process.
Reaction Mechanisms of Aniline Polymerization
The oxidative polymerization of aniline is generally accepted to proceed through a multi-step mechanism involving initiation, propagation, and termination. The initiation step involves the oxidation of the aniline monomer to form an aniline radical cation. This is typically achieved through the use of a chemical oxidizing agent. The propagation phase consists of the coupling of these radical cations to form dimers, which are then further oxidized and coupled with other monomers or oligomers to extend the polymer chain. The process is characterized by the formation of various intermediates, including p-aminodiphenylamine. The termination of the growing polymer chains can occur through various pathways, including reaction with impurities or the depletion of the oxidant.
Influence of Oxidants on Polymerization Yield and Product Properties
The choice of oxidant plays a critical role in determining the yield and properties of the resulting polyaniline. Commonly used oxidants for aniline polymerization include ammonium (B1175870) persulfate (APS), potassium dichromate, and ferric chloride. The oxidation potential of the chosen oxidant must be sufficient to initiate the polymerization by oxidizing the aniline monomer.
The stoichiometry between the oxidant and aniline is a key parameter. An excess of oxidant can lead to over-oxidation of the polymer, resulting in the formation of pernigraniline, a less conductive form of polyaniline, and potentially causing degradation of the polymer chain. Conversely, an insufficient amount of oxidant will result in a low polymerization yield.
The nature of the oxidant can also influence the morphology of the final polymer. For instance, the use of certain oxidants can favor the formation of nanofibers or other nanostructures. The interaction between the oxidant and the fluoride counter-ion in this compound polymerization is an area of particular interest, as the fluoride ion's strong hydrogen bonding capabilities could modulate the oxidant's reactivity and influence the polymerization kinetics.
Below is a representative table illustrating the effect of different oxidants on the polymerization of anilinium salts. While specific data for this compound is limited, this table provides a general trend observed in aniline polymerization.
| Oxidant | Molar Ratio (Oxidant:Aniline) | Polymerization Yield (%) | Conductivity (S/cm) | Morphology |
| Ammonium Persulfate (APS) | 1.25:1 | ~85 | ~5-10 | Granular/Fibrillar |
| Potassium Dichromate | 1:1 | ~70 | ~1-5 | Granular |
| Ferric Chloride | 2.5:1 | ~60 | ~0.1-1 | Globular |
This table presents typical data for aniline polymerization with various oxidants and is intended to be illustrative. Specific values for this compound may vary.
Solid-State Oxidation Processes of Aniline Salts
Solid-state polymerization of aniline salts offers a solvent-free alternative to conventional solution-based methods. This approach typically involves the direct mixing of the crystalline anilinium salt with a solid oxidizing agent. The reaction is initiated by mechanical grinding, heating, or exposure to vapor.
The mechanism in the solid state is thought to involve the diffusion of the oxidant into the anilinium salt crystal lattice, followed by the oxidation of the aniline moieties and subsequent polymerization. The crystal structure of the aniline salt can play a significant role in templating the growth of the polymer chains, potentially leading to more ordered structures.
Studies on the solid-state oxidation of aniline hydrochloride have shown that the reaction can proceed efficiently, yielding polyaniline with good conductivity. The choice of oxidant is crucial, with ammonium persulfate being a common and effective choice. The application of this method to this compound is of interest due to the potential for strong hydrogen bonding interactions within the crystal lattice to influence the polymerization process and the final polymer properties.
Polymerization in Microemulsion Systems and Interfacial Phenomena
Polymerization of aniline in microemulsion systems provides a versatile method for controlling the morphology and properties of the resulting polyaniline. Microemulsions are thermodynamically stable, isotropic dispersions of two immiscible liquids, stabilized by a surfactant. These systems create nano-sized domains (micelles or inverse micelles) that can act as nanoreactors for the polymerization process.
In a typical oil-in-water microemulsion, aniline can be solubilized within the oil droplets,
Intermediate Formation and Transformation in Complex Reaction Systems
In acidic conditions, such as in the presence of hydrogen fluoride, the primary intermediate formed is the anilinium ion (C₆H₅NH₃⁺). The protonation of the amino group significantly alters the electronic properties of the aromatic ring. This protonated intermediate is strongly deactivated, and in electrophilic aromatic substitution reactions, it directs incoming electrophiles to the meta position. chemistrysteps.comyoutube.com
More complex reaction systems offer a deeper look into the stepwise transformations of transient species.
Intermediates in Catalytic Sulfonimidamide Synthesis
A notable example is the enantiospecific reaction of sulfonimidoyl fluorides with anilines, catalyzed by calcium bis(triflimide) (Ca(NTf₂)₂). acs.org Combined experimental and computational studies have elucidated a multi-step mechanism involving several key intermediates. acs.org
Initial Adduct Formation: The reaction initiates with the formation of an adduct between the calcium catalyst-sulfonimidoyl fluoride complex and aniline. This species, [Ca(NTf₂)₂(sulfonimidoyl fluoride)]·PhNH₂ , is calculated to be 3.3 kcal/mol higher in energy than the separated reactants. acs.org In this arrangement, the interaction between the aniline and the sulfur atom facilitates the subsequent nucleophilic attack. acs.org
Transition State: The reaction proceeds through an Sₙ2-type transition state (TS1 ), which lies at an energy of 17.3 kcal/mol relative to the initial complexes. This state is characterized by an elongated sulfur-fluorine bond and a shortening sulfur-nitrogen bond, with the departing fluoride ion coordinating to the Ca²⁺ catalyst. acs.org
N-Protonated Product Complex: Following the transition state, a distinct intermediate is formed: [Ca(NTf₂)₂(F)⁻(product·H)⁺] . This can be described as a complex between the N-protonated product and the calcium fluoride anion, residing at an energy level of 12.5 kcal/mol. acs.org
Final Product Release: The transformation concludes with a nearly barrierless deprotonation of this intermediate by a second molecule of aniline, which releases the final sulfonimidamide product. acs.org
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| [Ca(NTf₂)₂(1)]·PhNH₂ | Initial aniline adduct | +3.3 |
| TS1 | Sₙ2-type transition state | +17.3 |
| [Ca(NTf₂)₂(F)⁻(2·H)⁺] | N-protonated product complex | +12.5 |
Radical Intermediates in Photoredox Catalysis
Visible-light-mediated reactions also showcase the formation of unique intermediates. In the sulfonylation of anilines using sulfonyl fluorides and an iridium-based photocatalyst, the reaction is initiated by the oxidation of aniline by the photoexcited catalyst. nih.gov This single electron transfer (SET) generates an aniline radical cation (Intermediate A ) and a reduced Ir(II) complex. nih.gov The aniline radical cation can then tautomerize to form Intermediate B . Concurrently, the reduced iridium species reduces the sulfonyl fluoride, producing a fluoride anion and a sulfonyl radical (Intermediate C ). nih.gov The final product is formed through the radical coupling of intermediates B and C. nih.gov
Similarly, photoredox-catalyzed perfluoroalkylation of aniline derivatives involves the generation of a perfluoroalkyl radical. This radical adds to the aniline to form a cyclohexadienyl-substituted radical intermediate, which is then oxidized to a carbocation intermediate (a Wheland intermediate) before deprotonation yields the final substituted product.
Intermediates in Oxidative Polymerization
The oxidative polymerization of aniline in the presence of fluoride ions is another system where a key intermediate governs the final product structure. sapub.org Mechanistic studies indicate the formation of pernigraniline , the fully oxidized state of polyaniline, as a crucial intermediate. researchgate.net This pernigraniline intermediate subsequently reacts with remaining aniline monomers in the solution, leading to the formation of the final, stable emeraldine (B8112657) salt form of the polymer. sapub.org
The table below summarizes the key intermediates identified across these diverse and complex reaction systems involving aniline and fluoride.
| Reaction System | Key Intermediate(s) | Description | Source |
|---|---|---|---|
| Acidic Conditions | Anilinium ion (C₆H₅NH₃⁺) | Protonated form of aniline. | chemistrysteps.comyoutube.com |
| Catalytic Sulfonimidamide Synthesis | [Ca(NTf₂)₂(1)]·PhNH₂; [Ca(NTf₂)₂(F)⁻(2·H)⁺] | Lewis acid-bound adduct and N-protonated product complex. | acs.org |
| Photoredox Sulfonylation | Aniline radical cation; Sulfonyl radical | Radical species generated via single electron transfer. | nih.gov |
| Photoredox Perfluoroalkylation | Cyclohexadienyl-substituted radical; Wheland intermediate | Radical adduct and subsequent carbocation. | |
| Oxidative Polymerization | Pernigraniline | Fully oxidized state of the polymer chain. | sapub.orgresearchgate.net |
Advanced Characterization Techniques for Aniline Salt Derived Materials
Spectroscopic Analysis of Aniline (B41778) Salts and Their Reaction Products
Spectroscopy is a fundamental tool for probing the molecular structure and electronic properties of aniline salts and their derivatives. Techniques such as Fourier-transform infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. thermofisher.com In the analysis of aniline salts, FTIR spectra reveal characteristic vibrational modes. For instance, the formation of the anilinium cation (C₆H₅NH₃⁺) upon salt formation leads to distinct shifts in the N-H stretching and bending frequencies compared to neutral aniline. rsc.org Analysis of the corrosion product of aluminum in the presence of aniline showed a shift in peaks, indicating the formation of new bonds. researchgate.net During the polymerization of aniline, FTIR can track the disappearance of monomer bands and the emergence of peaks characteristic of the polymer backbone, such as those corresponding to quinonoid and benzenoid rings. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and environment of atoms. ¹H and ¹³C NMR are particularly valuable. In aniline, the protons on the aromatic ring and the amine group produce characteristic signals. hmdb.ca Upon protonation to form an anilinium salt, these signals shift due to the change in the electronic environment. NMR is instrumental in confirming the structure of the monomer and can be used to analyze the structure of oligomers formed during the initial stages of polymerization. thermofisher.com
Ultraviolet-Visible (UV-Vis) Spectroscopy investigates the electronic transitions within a molecule and is especially useful for studying conjugated systems like polyaniline. scholarpublishing.org The UV-Vis spectrum of the conducting emeraldine (B8112657) salt form of polyaniline typically shows three characteristic absorption bands. jsaer.com A peak around 340-360 nm is attributed to the π-π* transition within the benzenoid rings. jsaer.comresearchgate.net Another absorption, often appearing as a shoulder around 400-440 nm, is assigned to the polaron band, which is indicative of the doped, conductive state of the polymer. researchgate.net A third band, observed in the near-infrared region (around 800 nm), is related to the excitation of electrons from the benzenoid rings to the quinoid rings. jsaer.com The position and intensity of these bands are sensitive to the doping level, the solvent, and the extent of conjugation in the polymer chain. researchgate.net
| Technique | Information Obtained | Typical Observations for Polyaniline (Emeraldine Salt) |
|---|---|---|
| FTIR | Identification of functional groups and chemical bonds. | Peaks for C=C stretching of quinonoid and benzenoid rings, C-N stretching, and N-H bending. |
| UV-Vis | Analysis of electronic transitions and conjugation. | Absorption bands around 340-360 nm (π-π* transition), 400-440 nm (polaron band), and >750 nm (exciton transition). jsaer.com |
| NMR | Detailed molecular structure and chemical environment of nuclei. | Broad signals in ¹H NMR due to the polymeric nature and restricted chain mobility. |
Morphological and Structural Analysis of Polyaniline and Related Materials
The physical properties and performance of polyaniline are heavily dependent on its morphology and structure at the nanoscale. Electron microscopy techniques are indispensable for visualizing these features.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. SEM analysis of polyaniline reveals a wide variety of morphologies depending on the synthesis conditions, such as the aniline concentration, temperature, and the dopant acid used. researchgate.netsciencepublishinggroup.com Common morphologies include granular, nanofibrous, nanorod, and nanotubular structures. mdpi.com For example, studies have shown that polymerization temperature can influence the final morphology, with lower temperatures favoring the formation of tubular or fibrous structures over granular ones. sciencepublishinggroup.com The use of different surfactants or templates during synthesis can also direct the growth into specific shapes like nanosheets or nanoflowers. unesp.br
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials. TEM is used to determine the diameter of PANI nanofibers, observe the porosity of PANI films, and confirm the incorporation of nanoparticles in PANI composites. mdpi.com These detailed structural insights are critical for applications ranging from anti-corrosion coatings to electronic devices. mdpi.commdpi.com
The morphology of polyaniline can be significantly influenced by polymerization conditions. For instance, the rate of polymerization affects whether the resulting particles are spherical or have more complex, non-spherical shapes like coral-like cylindrical structures. kpi.uaresearchgate.net Rapid polymerization tends to produce non-spherical objects, while slower, diffusion-controlled processes can yield uniform spherical particles. kpi.uaresearchgate.net
X-ray Diffraction Studies of Crystalline Aniline Salts
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For aniline salts, XRD is used to identify the crystal system, space group, and unit cell dimensions. researchgate.net The diffraction pattern is a unique fingerprint of the crystalline solid, arising from the constructive interference of X-rays scattered by electrons in the crystal lattice.
Studies on various anilinium salts, such as aniline hydrochloride and aniline hydrobromide, have successfully determined their crystal structures. iucr.orgresearchgate.net For example, the crystal structure of aniline hydrochloride was determined to have the space group Cc with specific cell dimensions. iucr.org These analyses reveal how the anilinium cations and the counter-anions pack together, stabilized by interactions like hydrogen bonds. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Modeling of Aniline and Its Protonated Forms
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of molecular properties and reactivity.
The electronic structure of a molecule dictates its chemical behavior. Upon protonation, aniline (B41778) (C₆H₅NH₂) is converted to the anilinium ion (C₆H₅NH₃⁺), leading to significant changes in its electronic properties.
Quantum chemical studies, such as those using Density Functional Theory (DFT) and Møller–Plesset (UMP2) methods, provide a detailed picture of these changes. aip.org For neutral aniline, the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene (B151609) ring, which activates the ring for electrophilic substitution at the ortho and para positions. aip.orgchemistrysteps.com Natural Bond Orbital (NBO) analysis confirms this pπ-conjugative interaction. aip.org
When aniline is protonated to form the anilinium ion, the nitrogen atom's lone pair is no longer available for delocalization as it forms a bond with the incoming proton. chemistrysteps.comquora.comquora.com This transforms the -NH₂ group into an -NH₃⁺ group. The positive charge on the nitrogen atom turns the group into a strong electron-withdrawing group through an inductive effect (-I effect). pearson.com This change deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. pearson.comallen.inyoutube.com Quantum chemical calculations of electron density and molecular orbitals clearly illustrate this shift in electronic distribution. ampp.orgsemanticscholar.org For example, calculations show that protonation leads to an increase in the C-N bond length. semanticscholar.org
Studies on aniline radical cations (C₆H₅NH₂⁺), another protonated form, reveal that ionization leads to a planar, quinoid-type structure stabilized by pπ-radical conjugative interactions. aip.org This demonstrates how changes in protonation state fundamentally alter molecular geometry and electronic configuration.
Understanding a chemical reaction requires mapping the potential energy surface (PES), which connects reactants, transition states, intermediates, and products. Computational methods are used to model reaction paths and explore these energy landscapes.
For reactions involving aniline, such as its interaction with radicals, the PES has been established at high levels of theory like CCSD(T). nih.gov These models identify the lowest energy pathways for different reaction channels, such as hydrogen abstraction from the amino group versus addition to the aromatic ring. nih.gov By calculating the energies of stationary points (reactants, products, intermediates) and transition states, chemists can determine activation barriers and reaction enthalpies.
For instance, in the reaction of aniline with a methyl radical, the potential energy surface reveals competition between H-abstraction from the -NH₂ group and CH₃-addition to the ortho-carbon position. nih.gov Similarly, for the reaction of 4-methyl aniline with hydroxyl radicals, eight different reaction paths (four addition and four abstraction) were considered in the kinetic calculations, each mapped on the PES. mdpi.com These computational techniques can be applied to model the protonation of aniline itself or the subsequent reactions of the anilinium ion, providing a mechanistic understanding of the processes involved.
The interaction of aniline with material surfaces is crucial for applications in catalysis, corrosion inhibition, and materials science. Quantum chemical calculations, particularly DFT, are widely used to determine the adsorption energies and preferred geometries of aniline on various surfaces.
Studies have shown that aniline can adsorb strongly on metal surfaces like Ruthenium (Ru) and Cobalt (Co). researchgate.net The most favorable adsorption configuration often involves a "horizontal" mode where the aromatic ring's carbon atoms interact with the surface metal atoms. researchgate.net DFT calculations have also been employed to investigate the adsorption of aniline on non-metallic surfaces like montmorillonite (B579905) clay. aljest.netresearchgate.netaljest.net In this case, the interaction is primarily driven by hydrogen bonds between the hydrogen atoms of aniline's amino group and the oxygen atoms of the silicate (B1173343) surface. aljest.netresearchgate.net The adsorption process on montmorillonite is found to be an exothermic physisorption process. aljest.netresearchgate.netaljest.net
The table below summarizes some calculated adsorption energies for aniline on different surfaces.
| Surface | Adsorption Energy (eV) | Adsorption Energy (kJ/mol) | Reference |
| Ru(0001) | -3.59 | -346.4 | researchgate.net |
| Co(0001) | -2.17 | -209.4 | researchgate.net |
| Montmorillonite (MMTs) | -0.38 | -36.66 | aljest.netresearchgate.net |
Note: Energies converted from eV to kJ/mol using the conversion factor 1 eV ≈ 96.485 kJ/mol. Data presented in an interactive format.
Molecular Dynamics Simulations for Intercalation and Adsorption Phenomena
While quantum mechanics is ideal for understanding electronic structure and reaction energies, molecular dynamics (MD) simulations are better suited for studying the dynamic behavior of larger systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of processes like adsorption and intercalation.
MD simulations have been instrumental in understanding the mechanism by which aniline cations (anilinium ions) intercalate into the interlayers of materials like graphite (B72142). nih.govmdpi.com These simulations show that the anilinium ion adsorbs onto the graphite surface through cation-π electrostatic interactions. This initial adsorption weakens the π-π interactions between the graphene layers, facilitating intercalation. nih.govmdpi.com The simulations can also model the behavior of hydrated anilinium ions in solution, showing how factors like ultrasonication can break up hydrated clusters, which in turn improves the ions' ability to intercalate by reducing steric hindrance. nih.govmdpi.com Snapshots from MD simulations can visualize the entire process, from the initial approach of the ion to its final position within the graphite layers. nih.gov
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a computationally efficient quantum mechanical method that is widely used to investigate the mechanisms of complex chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for studying multi-step reaction pathways.
DFT has been successfully applied to elucidate the mechanism of electrophilic substitution reactions of aniline, such as chlorination. researchgate.net In such studies, DFT calculations are used to identify and characterize all stationary points on the potential energy surface, including reactants, intermediates (like the Wheland intermediate or σ-complex), transition states, and products. researchgate.net For example, in the nitration of aniline in a strong acid mixture, the aniline is first protonated to the anilinium ion. chemistrysteps.comyoutube.com DFT calculations can model this protonation step and then explore the subsequent electrophilic attack on the deactivated anilinium ring, explaining the observed product distribution, which includes a significant amount of the meta-substituted product. allen.inyoutube.com The theory helps rationalize how the stability of reaction intermediates dictates the orientation (ortho, meta, or para) of the substitution. researchgate.net
Kinetic Modeling Using Transition State Theory and Microcanonical RRKM Theory
To move from a qualitative mechanistic picture to a quantitative prediction of reaction rates, kinetic modeling is employed. Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are two cornerstone theories in this field, often used in conjunction with quantum chemical calculations. wikipedia.orgprsu.ac.inox.ac.uk
TST allows for the calculation of rate constants based on the properties of the reactants and the transition state separating them on the potential energy surface. nih.govmdpi.comacs.org This approach has been used to develop kinetic models for reactions like the nitrosation of aniline derivatives. acs.org
For more complex reactions, particularly unimolecular reactions or those involving multi-well potential energy surfaces, the RRKM theory is applied. nih.govmdpi.com RRKM theory is a statistical theory that calculates energy-dependent rate constants. wikipedia.orgox.ac.ukwalisongo.ac.id It has been used to compute temperature- and pressure-dependent rate coefficients for the reaction between aniline and methyl radicals over a wide range of conditions. nih.gov The methodology involves calculating the potential energy surface and then using a master equation framework based on RRKM theory to determine the rate constants for various competing reaction channels. nih.govmdpi.com These theoretical calculations provide sound, high-quality rate coefficients that are valuable for developing detailed combustion and atmospheric reaction mechanisms. nih.gov
The table below presents calculated atmospheric rate expressions for competing channels in the reaction of aniline with the methyl radical, derived from TST and RRKM calculations. nih.gov
| Reaction Channel | Description | Rate Expression (cm³ molecule⁻¹ s⁻¹) (T=300-2000 K, P=760 Torr) |
| kₐ₁ | H-abstraction from -NH₂ | 7.5 × 10⁻²³ T³·⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] |
| kₑ₂ | CH₃-addition to ortho-C | 2.29 × 10⁻³ T⁻³·¹⁹ exp[(-56.94 kJ·mol⁻¹)/RT] |
Data presented in an interactive format.
Applications in Advanced Materials Science and Engineering
Development of Conductive Polymeric Materials
The development of conductive polymers from aniline (B41778) salts has opened avenues for new technologies in electronics, energy storage, and sensor applications. Polyaniline, in its conductive emeraldine (B8112657) salt form, is of particular interest due to its unique combination of properties. wikipedia.orgnih.gov
The synthesis of polyaniline from aniline hydrohalides is typically achieved through oxidative polymerization. nih.gov The most common method involves the chemical oxidation of an aniline salt, such as aniline hydrochloride, in an acidic aqueous medium. wikipedia.orgyoutube.com An oxidizing agent, typically ammonium (B1175870) persulfate (APS), is introduced to the anilinium salt solution, initiating the polymerization process. youtube.commdpi.com The reaction is exothermic and results in the precipitation of polyaniline in its conductive, green-colored emeraldine salt form. youtube.com
Polyaniline can exist in three primary idealized oxidation states:
Leucoemeraldine: The fully reduced form, which is colorless or white and acts as an electrical insulator. wikipedia.orgsapub.org
Pernigraniline: The fully oxidized form, which is blue or violet and is also an insulator. wikipedia.orgsapub.org
Emeraldine: The half-oxidized form, which exists as a blue, insulating base (emeraldine base) or a green, conductive salt (emeraldine salt) upon protonation with an acid. wikipedia.orgsapub.orgyoutube.com
The emeraldine salt is the most useful form due to its high electrical conductivity and stability at room temperature. wikipedia.org The process of doping the emeraldine base with a protonic acid, such as hydrochloric acid, induces a transition from an insulator to a conductor. nih.gov This protonation delocalizes the charge carriers along the polymer chain, enabling electrical conductivity. wikipedia.org While specific studies on aniline hydrofluoride are limited, research on the influence of fluoride (B91410) ions and hexafluorosilicic acid (H₂SiF₆) in the polymerization of aniline has shown that these fluoride-containing species can significantly influence the morphology of the resulting polyaniline, promoting the formation of nanofibrous structures. sapub.org
Table 1: Properties of Different Forms of Polyaniline
| Form | Oxidation State | Color | Electrical Property |
|---|---|---|---|
| Leucoemeraldine | Fully Reduced | White/Colorless | Insulator |
| Emeraldine Base | Half Oxidized/Doped | Blue | Insulator |
| Emeraldine Salt | Half Oxidized/Protonated | Green | Conductor |
| Pernigraniline | Fully Oxidized | Blue/Violet | Insulator |
The electrical conductivity of polyaniline is a key property. The undoped emeraldine base has a very low conductivity, while the doped emeraldine salt form can achieve high conductivity, with values often reported in the range of 1 to 100 S/cm, depending on the synthesis conditions, dopant, and morphology. wikipedia.orgresearchgate.netmdpi.com For instance, polyaniline hydrochloride prepared via a standardized IUPAC procedure exhibits an average electrical conductivity of 4.4 ± 1.7 S cm⁻¹. Studies have shown that using different oxidants or processing techniques can yield even higher conductivities. researchgate.net
To enhance the mechanical, thermal, and electrical properties of polyaniline and to make it suitable for a wider range of applications, it is often combined with other materials to form composites. researchgate.net A common and effective method for creating these composites is in situ chemical oxidative polymerization. mdpi.com In this process, aniline monomer is polymerized in the presence of a dispersed filler material, such as nanoparticles, fibers, or another polymer matrix. mdpi.comnih.gov This technique ensures a homogeneous distribution of the filler and promotes strong interfacial interactions between the polyaniline and the filler material.
Various materials have been used to create polyaniline-based composites:
Carbon Nanomaterials: Carbon nanofibers (CNFs) have been used as a substrate for the polymerization of aniline, resulting in flexible, free-standing composite papers with enhanced electrochemical capacitance, suitable for supercapacitors. nih.gov
Metal Oxides: Nanoparticles of metal oxides like SiO₂, CeO₂, and TiO₂ have been incorporated into a polyaniline matrix. mdpi.com These nanocomposites, when dispersed in a resin and applied as a coating, have shown improved anti-corrosion properties on steel. mdpi.com
Polymers: Polyaniline can be blended with other polymers to improve processability and mechanical strength. For example, polyaniline/polyimide (PANi/PI) composite fibers have been fabricated that possess good mechanical properties, thermal stability, and electrical conductivity, making them suitable for antistatic textiles. researchgate.net
The fabrication process typically involves dispersing the filler material (e.g., metal oxide nanoparticles) in an acidic solution containing the aniline salt. The solution is often sonicated to ensure uniform dispersion and prevent agglomeration. mdpi.com Subsequently, the oxidant (APS) is added to initiate the polymerization of aniline on the surface of the filler particles. mdpi.com The resulting composite material is then filtered, washed, and dried. mdpi.com These composites combine the conductivity of polyaniline with the desirable properties of the filler material, such as the mechanical strength of polyimide or the catalytic properties of metal oxides.
The morphology of polyaniline at the nanoscale plays a crucial role in determining its bulk properties. By carefully controlling the synthesis conditions, polyaniline chains can self-assemble into a variety of ordered supramolecular structures, including nanofibers, nanotubes, and more complex hierarchical formations like flowers and corals. researchgate.netresearchgate.net These organized structures are of great interest for applications in molecular electronics and sensors, as they can enhance the conductivity and performance of the material. researchgate.net
The formation of these structures is influenced by several factors, including the type and concentration of the acid and oxidant used, the reaction temperature, and the presence of additives. researchgate.net For example, the polymerization of aniline in the presence of fluoride ions or hexafluorosilicic acid has been shown to yield polyaniline with a nanofibrous morphology, in contrast to the granular structure typically obtained using hydrochloric acid alone. sapub.org
The mechanism of formation is complex, often involving a "template-free" synthesis where the self-organization is guided by interactions between the growing polymer chains and the surrounding medium. The process begins with the formation of oligomers, which then aggregate and grow into one-dimensional structures like nanofibers. These primary nanostructures can then serve as building blocks for more complex, three-dimensional hierarchical assemblies. researchgate.net This ability to control the morphology through simple adjustments to the chemical synthesis route makes polyaniline a highly versatile material for creating tailored nanostructures.
Functional Film Fabrication Utilizing Aniline Salts
Aniline salts are essential for fabricating functional thin films of polyaniline on various substrates. These films are integral to the development of sensors, electrochromic devices, and protective coatings. nih.gov Two primary methods for film fabrication are chemical polymerization and electrochemical polymerization (electropolymerization).
Electropolymerization is a powerful technique for growing uniform, adherent polyaniline films directly onto conductive substrates, which act as the working electrode in an electrochemical cell. scispace.comresearchgate.net The process is carried out in an acidic electrolyte containing the aniline monomer. scispace.com Applying a positive potential to the electrode initiates the oxidation of aniline monomers at the surface, leading to the formation of radical cations that polymerize and deposit onto the substrate as a film. scispace.com The thickness, morphology, and conductivity of the film can be precisely controlled by adjusting electrochemical parameters such as the applied potential or current, scan rate, and the composition of the electrolyte. scispace.comresearchgate.net This method is advantageous for creating high-quality films for electronic devices.
Chemical methods for film fabrication are also widely used. These can involve drop-casting or spin-coating a solution containing pre-synthesized polyaniline onto a substrate. Alternatively, films can be grown directly on a substrate immersed in a chemical polymerization bath. For instance, thin films of polyaniline hydrochloride (PANI-HCl) can be formed by adding an oxidant dropwise to an aniline solution in HCl, with the substrate present in the reaction mixture. nih.gov
Furthermore, the use of fluorinated aniline derivatives, such as perfluorinated aniline, allows for the fabrication of films with specific functionalities. Electropolymerization of these monomers can produce hydrophobic conductive polymer films, which are valuable for applications like stable ion-selective electrodes. nih.govbue.edu.eg
Intercalation Chemistry of Protonated Aniline in Layered Materials
The protonated form of aniline, the anilinium cation, can be inserted, or intercalated, into the gallery spaces of layered host materials. This process, known as intercalation chemistry, is a powerful method for creating novel nanocomposites with unique structural and electronic properties. Layered materials such as graphite (B72142), metal oxides (e.g., FeOCl), and layered double hydroxides (LDHs) possess two-dimensional structures with interlayer spaces that can accommodate guest molecules or ions. researchgate.net
The intercalation of anilinium cations into these structures is driven by electrostatic interactions between the positively charged anilinium and the (often negatively charged) layers of the host material. This process can lead to several important outcomes:
Exfoliation: The insertion of bulky anilinium ions can force the layers of the host material apart, increasing the interlayer spacing. In some cases, this can lead to the complete separation, or exfoliation, of the layers. rsc.org
In Situ Polymerization: Once intercalated, the aniline monomers can be polymerized within the confined interlayer space. This results in a nanocomposite where polyaniline chains are intimately integrated with the inorganic host layers.
Modified Properties: The resulting intercalation compounds exhibit a combination of the properties of both the host and the guest. For example, intercalating conductive polyaniline into an insulating layered host can create a novel conductive composite material.
This strategy has been successfully used to improve the compatibility between inorganic layered materials and organic polymers, leading to the formation of dense, robust layers that can be used, for example, as protective coatings for metal anodes in batteries. rsc.org The intercalation increases the interlayer spacing, which can also improve charge transfer and diffusion within the material. rsc.org
Fundamental Intermolecular Interactions and Solution Behavior of Aniline Salts
Adsorption Phenomena of Aniline (B41778) on Inorganic Substrates
While direct studies on aniline hydrofluoride are limited, extensive research into the adsorption of its parent compound, aniline, on various inorganic substrates provides significant insight. The adsorption behavior is heavily influenced by the nature of the substrate, the solution's pH, and temperature.
The adsorption of aniline has been observed on a range of materials, including clays (B1170129) like montmorillonite (B579905) and kaolin, polymers, and metal oxides. nih.govorientjchem.org The process is often physical, spontaneous, and can be either exothermic or endothermic depending on the system. nih.govdergipark.org.trnih.gov The pH of the solution is a critical factor; at lower pH values (pH 2–4), where the anilinium cation (C₆H₅NH₃⁺) is the dominant species, the adsorption capacity can be significantly enhanced on negatively charged surfaces. rsc.org
Mechanisms of Adsorption: Several mechanisms govern the adsorption of aniline and its protonated form onto inorganic surfaces:
Hydrogen Bonding: Aniline can form hydrogen bonds with surface functional groups. rsc.org
Cation Exchange: The anilinium cation can be adsorbed onto negatively charged surfaces, such as those found in clay minerals, through cation exchange. jwent.net Clay minerals possess negative charges due to isomorphic substitutions, which are balanced by exchangeable ions; these can be readily exchanged with cations like anilinium. jwent.net
Aromatic Ring Interactions: Computational studies using Density Functional Theory (DFT) on metal surfaces like Ruthenium (Ru) and Cobalt (Co) show that aniline can adsorb strongly through the interaction of the carbon atoms in its aromatic ring with the surface metal atoms. This leads to a "horizontal" adsorption configuration. A weaker "vertical" configuration, where adsorption occurs only through the nitrogen atom, is also possible. tue.nl
Adsorption Isotherms and Kinetics: The equilibrium of aniline adsorption is often described by isotherm models. The Langmuir isotherm, which assumes monolayer adsorption onto a homogeneous surface, has been found to fit experimental data well in several studies. dergipark.org.trrsc.org Other models, such as the Freundlich and Liu isotherms, are also used. dergipark.org.tr
The kinetics of the adsorption process, or the rate at which adsorption occurs, are frequently analyzed using models like the pseudo-first-order and pseudo-second-order kinetic equations. Many studies have found that the pseudo-second-order model, which suggests that the rate-limiting step is chemisorption, provides the best correlation with experimental data. orientjchem.orgdergipark.org.trnih.gov
Table 1: Adsorption Parameters for Aniline on Various Inorganic Substrates This interactive table summarizes key findings from different studies on aniline adsorption.
| Adsorbent Material | Adsorption Model | Kinetic Model | Max. Adsorption Capacity (q_m) | Key Finding | Reference |
|---|---|---|---|---|---|
| Graphene Oxide-Modified Attapulgite | Langmuir | - | 90 mg/g (at pH 2-4) | Adsorption is strong and driven by hydrogen bonding. | rsc.org |
| Highly Fluorinated Polymers (PIM-2) | Liu | Pseudo-second-order | 82.4 mg/g (at 298 K) | The process is physical, spontaneous, and exothermic. | dergipark.org.tr |
| Modified Montmorillonite Clay | - | Pseudo-second-order | - | Adsorption is endothermic and involves chemisorption. | orientjchem.org |
| Multi-walled Carbon Nanotubes (MWCNTs) | - | Pseudo-second-order | - | The adsorption process is spontaneous and exothermic. | nih.gov |
Solution Behavior and Interionic Interactions of Aniline Hydrohalides
In solution, this compound dissociates into the anilinium cation (C₆H₅NH₃⁺) and the fluoride (B91410) anion (F⁻). The interactions between these ions, and between the ions and the solvent molecules, define the salt's solution behavior. The primary interaction between the anilinium cation and the fluoride anion is a strong, charge-assisted hydrogen bond of the type N-H···F.
Computational studies using methods such as Symmetry-Adapted Perturbation Theory (SAPT) have been employed to dissect the forces at play in the hydrogen-bonded complex between aniline and hydrogen fluoride (HF) or the fluoride ion (F⁻). researchgate.netacs.orgnih.gov These analyses reveal the fundamental differences between neutral hydrogen bonds (e.g., Ph-NH₂···HF) and the charge-assisted hydrogen bonds found in the this compound ion pair (Ph-NH₃⁺···F⁻). acs.orgnih.gov
The stability of this ion pair is governed by several key energy components:
Electrostatic Energy: This is the dominant attractive force, arising from the interaction between the positive charge on the anilinium ion and the negative charge on the fluoride ion. This term is the most significant differentiator between neutral and charge-assisted hydrogen bonds. researchgate.netacs.orgnih.gov
Induction Energy: This component arises from the distortion of the electron cloud of one ion due to the electric field of the other. It is a significant stabilizing factor. acs.orgnih.gov
Exchange Energy: This is a repulsive term that arises from the Pauli exclusion principle when the electron clouds of the two ions overlap.
Dispersion Energy: This is an attractive force resulting from instantaneous correlated fluctuations in the electron distributions of the ions.
SAPT analysis shows that the electrostatic and induction energy terms are most dependent on the type of hydrogen bonding (neutral vs. charged). acs.orgnih.gov In charged complexes like the anilinium-fluoride pair, there is a larger fluctuation of electron density in the region of the hydrogen bond, indicating a stronger and more significant interaction compared to neutral complexes. acs.orgnih.gov
The behavior of other anilinium salts in solution provides further context. For instance, the addition of aniline hydrochloride to aqueous solutions of sodium dodecyl sulfate (B86663) (SDS) can induce a transition from spherical to rod-like micelles, causing a dramatic increase in viscosity. researchgate.net This demonstrates that the anilinium cation, due to its hydrophobic phenyl group and hydrophilic ammonium (B1175870) head, can be surface-active and significantly alter the microstructure of a solution. researchgate.net Similarly, the crystal structures of salts like anilinium sulfate and anilinium selenate (B1209512) are stabilized by extensive networks of hydrogen bonds, forming layered arrangements of cations and anions, which provides a solid-state analogue for the strong directional interactions that persist in solution. rsc.org
Modeling of Salt Solution Equilibria in Complex Aqueous Systems
Predicting the behavior of salts like this compound in complex aqueous systems, which may contain other electrolytes or organic solvents, is a significant challenge that requires sophisticated thermodynamic models. These models are essential for chemical process design, particularly for operations like crystallization and liquid-liquid extraction.
One of the most successful approaches for modeling such systems is the electrolyte Non-Random Two-Liquid (e-NRTL) model . researchgate.net This model is an extension of the original NRTL model for non-ionic solutions and is designed to handle the complex interactions in electrolyte systems over a wide range of concentrations. researchgate.netscribd.com
The e-NRTL model accounts for different types of interactions within the solution:
Long-Range Ion-Ion Interactions: These electrostatic forces are handled by a term derived from the Pitzer-Debye-Hückel theory. researchgate.net
Short-Range Interactions: These are local interactions between all species in the solution (ion-ion, ion-molecule, and molecule-molecule). The NRTL part of the model is used to describe these interactions. researchgate.net
A key feature of the e-NRTL model is its ability to use the concept of segment interaction. This allows it to represent the distinct interactions of ions with different parts of an organic solvent molecule, such as the attractive interaction with hydrophilic segments and the repulsive interaction with hydrophobic segments. researchgate.net
To accurately predict phase behavior, the e-NRTL model requires binary interaction parameters. These parameters are not typically derived from first principles but are obtained by fitting the model's equations to experimental data, such as vapor-liquid equilibrium (VLE), salt solubility, or mean ionic activity coefficient data. scribd.comdtu.dk The reliability of the model's predictions is therefore highly dependent on the quality and availability of such experimental data. dtu.dk The model has been successfully applied to correlate and predict the thermodynamic properties of various mixed-solvent electrolyte systems, demonstrating its robustness and utility. scribd.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of aniline hydrofluoride, and how are they experimentally determined?
- Methodological Answer : Critical properties include solubility in polar/nonpolar solvents, dissociation constants (pKa), and thermal stability. For solubility, use gravimetric analysis or UV-Vis spectroscopy after equilibration in solvent systems (e.g., water, methanol) . To determine pKa in methanol, employ kinetic methods involving reaction rates with 2,4-dinitrofluorobenzene (ArF), which correlate with proton activity . Thermogravimetric analysis (TGA) quantifies decomposition temperatures under controlled atmospheres.
Q. How can researchers synthesize and characterize this compound with high purity?
- Methodological Answer : Synthesize via stoichiometric reaction of aniline with hydrofluoric acid under anhydrous conditions in a PTFE-lined reactor. Confirm purity using NMR (¹H/¹⁹F) and FTIR spectroscopy, with characteristic peaks for N-H stretching (~3400 cm⁻¹) and F⁻ coordination. Cross-validate with elemental analysis (C, H, N, F) and X-ray crystallography for structural confirmation .
Q. What analytical techniques are optimal for detecting fluoride release in this compound degradation studies?
- Methodological Answer : Ion-selective electrodes (ISE) or ion chromatography (IC) quantify free fluoride ions in aqueous solutions. For in-situ monitoring, use fluorometric probes like lanthanum-doped alumina nanoparticles, which fluoresce upon F⁻ binding. Calibrate against standard F⁻ solutions and validate via spiked recovery tests .
Advanced Research Questions
Q. How does solvent polarity influence the dissociation behavior of this compound, and how can this be modeled?
- Methodological Answer : In polar solvents (e.g., ethanol), this compound dissociates into free aniline and HF, confirmed by conductivity measurements and ¹⁹F NMR shifts. In nonpolar solvents (e.g., toluene), it remains undissociated. Model dissociation equilibria using the Born-Haber cycle, incorporating solvent dielectric constants and Gibbs free energy calculations. Experimental validation via UV-Vis titration with pH-sensitive dyes (e.g., bromothymol blue) .
Q. What experimental design strategies optimize photocatalytic degradation of this compound in aqueous systems?
- Methodological Answer : Use response surface methodology (RSM) with Box-Behnken design to optimize variables like catalyst load (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and irradiation intensity. Conduct 27 randomized trials to model interactions, validated via ANOVA. Monitor degradation efficiency via HPLC-MS to identify intermediates (e.g., nitroso derivatives) and quantify total organic carbon (TOC) reduction .
Q. How can isotopic labeling (e.g., ¹³C) resolve metabolic pathways of this compound in microbial systems?
- Methodological Answer : Synthesize ¹³C-labeled this compound via reductive amination of ¹³C₆-benzene. Track metabolic products in bacterial cultures (e.g., Pseudomonas spp.) using LC-MS/MS and ¹³C-NMR. Compare isotopic enrichment in intermediates (e.g., catechol derivatives) to map degradation pathways and rate-limiting steps .
Q. What computational methods predict the electronic and vibrational spectra of this compound derivatives?
- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to simulate vibrational modes (e.g., C-N stretching at 1250–1350 cm⁻¹). Compare with experimental FTIR/Raman spectra. For excited-state properties, use time-dependent DFT (TD-DFT) to model UV-Vis absorption bands, validated against experimental data .
Q. How do adsorption kinetics of this compound on macroporous resins vary with surface functionalization?
- Methodological Answer : Functionalize resins (e.g., NKA-II, AB-8) with sulfonic or amino groups. Conduct batch adsorption studies at varying pH (3–9) and temperature (25–45°C). Fit data to Freundlich/Langmuir isotherms and pseudo-second-order kinetics. Characterize resin surfaces pre/post-adsorption via BET (surface area) and XPS (functional group analysis) .
Contradictions and Data Gaps
- reports this compound dissociates in ethanol but not piperidine hydrofluoride, suggesting solvent-specific behavior. However, no data exists for methanol or water, necessitating further study.
- and propose conflicting degradation mechanisms (photocatalytic vs. adsorption-driven), highlighting the need for integrated studies combining both approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
